[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid
Description
[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (CAS: 4371-28-2) is a tetracarboxylic acid derivative with a biphenyl backbone. Its molecular formula is C₁₆H₁₀O₈, and it features four carboxyl (-COOH) groups at the 2, 2', 5, and 5' positions of the biphenyl system. This compound is widely used in coordination chemistry for constructing metal-organic frameworks (MOFs) and porous polymers due to its ability to form multiple coordination nodes . Key properties include:
Properties
IUPAC Name |
2-(2,5-dicarboxyphenyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVHHLYBQRNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Methyl-Substituted Biphenyl Precursors
The most widely documented method for synthesizing [1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid involves the oxidation of tetramethyl-substituted biphenyl derivatives. This approach leverages the robust reactivity of potassium permanganate (KMnO₄) under alkaline conditions to convert methyl groups into carboxylic acids.
In a representative procedure, 2,2',6,6'-tetramethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl is suspended in a tert-butanol (t-BuOH) and water mixture (1:1 ratio). KMnO₄ is added in excess (10 equivalents relative to the substrate), and the reaction is heated to 90°C for 21 hours . The oxidative cleavage of methyl groups proceeds via a radical intermediate, with the permanganate ion acting as both an oxidizing agent and a base. Post-reaction, the mixture is acidified with hydrochloric acid (HCl) to precipitate the tetracarboxylic acid product, yielding a white solid with a 60% isolated yield .
Key Reaction Parameters:
| Parameter | Detail |
|---|---|
| Substrate | Tetramethyl biphenyl derivative |
| Oxidizing Agent | KMnO₄ (10 equiv.) |
| Solvent System | t-BuOH/H₂O (1:1) |
| Temperature | 90°C |
| Reaction Time | 21 hours |
| Yield | 60% |
This method is favored for its scalability and reproducibility, though the use of stoichiometric KMnO₄ raises environmental concerns due to manganese dioxide byproduct generation .
Suzuki–Miyaura Cross-Coupling for Biphenyl Framework Construction
While direct synthesis routes are less common, the biphenyl backbone of this compound can be assembled via palladium-catalyzed Suzuki–Miyaura coupling. This method joins two aryl halides using a palladium catalyst and arylboronic acid, enabling precise control over substitution patterns.
For example, 2-bromo-5-methylbenzoic acid is coupled with 2-borono-5-methylbenzoic acid in the presence of palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃) in dioxane at 80°C . The resulting dimethyl biphenyl intermediate is subsequently oxidized to the tetracarboxylic acid using the KMnO₄ method described above.
Advantages and Limitations:
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Advantages: Enables modular construction of biphenyl systems with tailored substitution patterns.
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Limitations: Requires pre-functionalized boronic acid precursors, increasing synthetic complexity .
Purification and Characterization
Purification of this compound typically involves recrystallization from acetic acid or ethanol/water mixtures. Analytical characterization confirms purity and structure:
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¹H NMR (DMSO-d₆): δ 12.97 (s, 4H, COOH), 7.75 (s, 2H, aromatic), 7.54–7.27 (m, 16H, aromatic) .
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¹³C NMR (CDCl₃): Peaks at δ 167.5 (COOH), 158.7 (C-O), and aromatic carbons between δ 115–139 .
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and waste minimization. Continuous flow reactors are employed to enhance heat and mass transfer during the oxidation step, reducing reaction times by 30% compared to batch processes . Catalytic recycling of manganese species and solvent recovery systems are integrated to align with green chemistry principles.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemical Synthesis
The compound serves as a crucial intermediate in organic synthesis. Its multiple carboxylic acid functionalities enable the formation of derivatives through various chemical reactions, such as:
- Esterification : The carboxylic acid groups can react with alcohols to form esters, which are valuable in producing fragrances and plasticizers.
- Amidation : Reacting with amines can yield amides that are essential in pharmaceuticals.
- Cross-coupling reactions : Utilizing its structure in Suzuki-Miyaura coupling allows for the synthesis of more complex biphenyl derivatives.
Coordination Chemistry
Recent studies have highlighted the use of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid in coordination chemistry. It has been employed to synthesize coordination polymers with transition metals such as cobalt. For instance:
- Cobalt Coordination Polymers : Two distinct cobalt(II) coordination polymers were synthesized using this compound as a ligand. These polymers exhibit unique magnetic properties and structural characteristics due to the flexible nature of the ligands involved .
Table 1: Properties of Cobalt Coordination Polymers
| Polymer Name | Structure Type | Magnetic Behavior | Notable Features |
|---|---|---|---|
| Complex I | 3D network | Weak antiferromagnetic interactions | Helical chains |
| Complex II | Ribbon-like | Orbital contributions to magnetic moment | Novel 3D network |
Material Science
In material science, this compound is utilized in the development of advanced materials:
- Metal-Organic Frameworks (MOFs) : The compound is used as a ligand in the construction of MOFs, which are porous materials with applications in gas storage and separation technologies .
- Polymer Production : Its ability to undergo various chemical transformations makes it suitable for producing high-performance polymers used in electronics and coatings.
Biological Applications
The biological significance of this compound has been explored in medicinal chemistry:
- Anticancer Activity : Research indicates that biphenyl derivatives exhibit potential anticancer properties. The compound's structure allows for interactions with biological targets that may inhibit cancer cell proliferation.
- Antimicrobial Properties : Studies have suggested that certain derivatives can possess antimicrobial activities, making them candidates for developing new therapeutic agents.
Case Study 1: Synthesis and Characterization of Cobalt Polymers
A study detailed the synthesis of two cobalt(II) coordination polymers using this compound as a ligand. The polymers were characterized using IR spectroscopy and X-ray diffraction techniques. The results demonstrated unique structural features and magnetic properties that could be leveraged for applications in data storage and sensors .
Case Study 2: Development of Anticancer Agents
Another investigation focused on synthesizing derivatives of this compound to evaluate their anticancer activities against various cancer cell lines. The findings revealed significant inhibition rates against leukemia and CNS cancer cell lines, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the biphenyl core can interact with hydrophobic regions of biomolecules, influencing their function .
Comparison with Similar Compounds
Positional Isomers: Biphenyl-3,3',5,5'-tetracarboxylic Acid (BPTC)
BPTC is a positional isomer with carboxyl groups at the 3,3',5,5' positions. Key differences include:
- Supramolecular Behavior : BPTC forms ordered row structures on Au(111) via hydrogen bonding, as observed in STM studies. This contrasts with the 2,2',5,5' isomer, where carboxyl group positions likely alter hydrogen-bonding patterns and packing efficiency .
- Coordination Chemistry : BPTC-based MOFs exhibit distinct topologies due to the spatial arrangement of carboxylates. For example, BPTC forms 1D coordination polymers with transition metals (e.g., Mn, Co), whereas the 2,2',5,5' isomer may enable higher-dimensional frameworks .
Functionalized Derivatives: 2,2',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic Acid
- Electronic Effects : Methoxy (-OCH₃) groups at the 2,2',6,6' positions introduce electron-donating effects, modifying the electron density of the aromatic ring and altering reactivity. NMR data (¹H: δ 3.59 ppm for -OCH₃; ¹³C: δ 61.7 ppm) confirm these substituents .
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DMSO), facilitating purification via flash chromatography .
Extended Aromatic Systems: [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic Acid (H₄TPTA)
- Conjugation and Coordination : The terphenyl backbone extends π-conjugation, enabling larger pore sizes in MOFs. H₄TPTA forms 3D frameworks with Mn(II) and Co(II), exhibiting magnetic properties (e.g., antiferromagnetic interactions) absent in biphenyl analogs .
- Ligand Flexibility : The elongated structure allows for diverse coordination modes (e.g., bridging, chelating), unlike the rigid biphenyl system .
Fluorinated Analogs: 8FBDX (Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid)
- Thermal Stability : Fluorine substituents enhance thermal stability (up to 400°C) and hydrophobicity, making fluorinated MOFs suitable for gas storage (e.g., CO₂, CH₄) under humid conditions .
- Electronic Effects: Electron-withdrawing -F groups reduce electron density at carboxylates, weakening metal-ligand bonds compared to non-fluorinated analogs .
Structural and Functional Data Table
Key Research Findings
- Dihedral Angle Effects : The 2,2',5,5' isomer exhibits a dihedral angle of 42.30° between phenyl rings, promoting partial π-π stacking. In contrast, the 2,2',3,3' isomer has an angle of 88.69° , leading to orthogonal packing and reduced inter-ring conjugation .
- MOF Performance : Zinc coordination polymers derived from [1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid show luminescence properties, useful for sensing applications .
- Synthetic Challenges : Multi-step syntheses (e.g., Pd-catalyzed cross-coupling in ) are required for functionalized derivatives, whereas unsubstituted analogs are accessible via direct carboxylation .
Biological Activity
[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (BP-TCA) is a polycarboxylic acid derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and unique structural properties.
Chemical Structure
BP-TCA consists of two phenyl rings connected by a biphenyl linkage, with four carboxylic acid groups positioned at the 2, 2', 5, and 5' positions. This arrangement enhances its ability to form coordination complexes with metal ions, which can influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of BP-TCA and its metal complexes. For instance:
- Metal Complexes : Various metal complexes of BP-TCA have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The cobalt(II) coordination polymers of BP-TCA demonstrated significant inhibitory effects on cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. The activation of p53 signaling pathways was also observed, indicating a potential for targeted cancer therapy .
Antibacterial Activity
BP-TCA has shown promising antibacterial activity against various strains of bacteria:
- In Vitro Studies : Research indicates that BP-TCA exhibits inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential use as an antibacterial agent .
Antioxidant Properties
The antioxidant capacity of BP-TCA has been investigated through various assays:
- Free Radical Scavenging : BP-TCA demonstrated significant free radical scavenging activity in vitro, suggesting its potential role in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Test Organisms/Cells | Reference |
|---|---|---|---|
| Anticancer | IC50 ~ 5-10 µM | MDA-MB-231, A375 | |
| Antibacterial | MIC ~ 50 µg/mL | Staphylococcus aureus, E. coli | |
| Antioxidant | High | DPPH assay |
Case Study 1: Metal Complexes in Cancer Therapy
A study focused on the synthesis of cobalt(II) complexes with BP-TCA evaluated their cytotoxicity against various cancer cell lines. The results indicated that these complexes not only inhibited cell growth but also induced apoptosis through ROS generation. The study emphasized the importance of metal coordination in enhancing the biological activity of BP-TCA derivatives .
Case Study 2: Antibacterial Efficacy
In another investigation, BP-TCA was tested against clinical isolates of Staphylococcus aureus. The results showed that BP-TCA had a potent antibacterial effect, making it a candidate for further development as a therapeutic agent against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves the oxidation of tetramethyl-substituted biphenyl precursors. For example, 2,2',6,6'-tetramethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl is oxidized using KMnO₄ in a 1:1 mixture of t-BuOH and H₂O at reflux conditions. This converts methyl groups to carboxylic acids, yielding the tetracarboxylic acid derivative with ~59% efficiency after purification via flash chromatography. Key parameters include reaction time (12–24 hours), temperature (controlled reflux), and stoichiometric excess of KMnO₄ to ensure complete oxidation .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure. In DMSO-d₆, the NMR spectrum shows aromatic proton signals at δ 8.24 ppm (s, 2H) and methoxy group signals at δ 3.59 ppm (s, 12H). NMR reveals carbonyl carbons at δ 166.1 ppm and aromatic carbons between δ 119–135 ppm. Additional characterization via infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹). Elemental analysis and mass spectrometry further validate purity .
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?
- Methodological Answer : The tetracarboxylic acid acts as a rigid, multi-dentate linker in MOFs, coordinating with metal ions (e.g., Co²⁺, Ni²⁺, Mn²⁺) to form porous architectures. For instance, solvothermal reactions with transition metals and auxiliary ligands (e.g., 4,4′-bipyridine) yield frameworks like [M(TPTA)₀.₅(4,4′-bpy)₀.₅(H₂O)₂]ₙ, where TPTA is the deprotonated ligand. The ligand’s symmetry and carboxylate spacing dictate pore geometry, influencing gas adsorption and catalytic properties .
Advanced Research Questions
Q. How can the ligand geometry of this compound be exploited to design MOFs for selective gas adsorption?
- Methodological Answer : The ligand’s planar biphenyl core and carboxylate groups enable the formation of MOFs with tunable pore sizes and surface chemistry. For example, frameworks incorporating this ligand exhibit selective CO₂ adsorption over N₂ due to polar interactions between CO₂ and carboxylate oxygen atoms. Adjusting auxiliary ligands or metal nodes can further optimize selectivity. Computational modeling (e.g., Grand Canonical Monte Carlo simulations) helps predict adsorption isotherms and guide framework design .
Q. What mechanistic insights explain the selective adsorption of polycyclic aromatic hydrocarbons (PAHs) in hydrogen-bonded organic frameworks (HOFs) derived from this ligand?
- Methodological Answer : HOFs like BPTCA-2 (using biphenyl-3,3',5,5'-tetracarboxylic acid) form 1D hexagonal pores via intermolecular hydrogen bonds. The pore size (~1.2 nm) and π-π stacking interactions between the ligand’s aromatic rings and PAHs (e.g., naphthalene vs. anthracene) drive selectivity. Longer ligands (e.g., terphenyl analogs) increase pore dimensions, shifting preference toward larger PAHs. Competitive adsorption experiments with UV-Vis or fluorescence spectroscopy quantify selectivity ratios .
Q. What experimental techniques are used to analyze the surface packing behavior of this compound in supramolecular assemblies?
- Methodological Answer : Scanning tunneling microscopy (STM) reveals molecular packing on Au(111) surfaces. For biphenyl tetracarboxylic acids, STM shows row-like structures stabilized by hydrogen bonds between carboxyl groups. Variations in solvent (aqueous vs. organic) and deposition conditions (concentration, temperature) alter packing motifs. Density Functional Theory (DFT) simulations complement STM data to model intermolecular interactions and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
